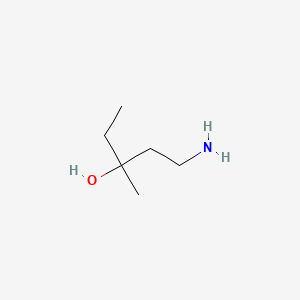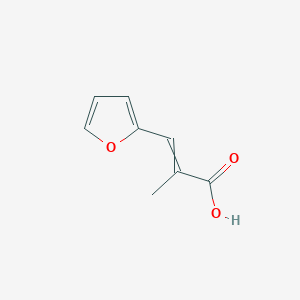
(4-(1H-pyrazol-3-yl)phenyl)methanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Chemical Transformations
Pyridazine to Pyrazole Ring Transformation : A study by Heinisch and Waglechner (1984) discussed a novel transformation of phenyl(4-pyridazinyl)methanols into C-4 substituted pyrazole derivatives through treatment with p-toluenesulfonic acid at elevated temperatures. This research highlights a method for preparing previously unknown 4-pyridazinylmethanols and explores the mechanistic aspects of this rearrangement reaction (Heinisch & Waglechner, 1984).
Antimicrobial Activities
Synthesis and Antimicrobial Activity of Pyrazoline Derivatives : Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial activities. The study found that compounds with a methoxy group exhibited high antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Material Sciences
Synthesis and Characterization of Pyrazole Derivatives : Vyas et al. (2012) focused on the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol and its characterization, including thermal stability and dielectric properties. The study's findings contribute to understanding the applications of pyrazole derivatives in material sciences (Vyas et al., 2012).
Photophysical Properties
Molecular Logic Devices Based on Pyrazoline : Research by Zammit et al. (2015) explored the photophysical properties of triarylpyrazolines, demonstrating their potential as pH-driven molecular logic devices. This work provides insight into the design of molecular probes and sensors based on pyrazoline derivatives (Zammit et al., 2015).
Catalysis
Conversion of Carbon Dioxide to Methanol : Ribeiro et al. (2017) reported on the synthesis of methanol from carbon dioxide using an iron(II) scorpionate catalyst, highlighting an eco-friendly approach to methanol production. This research is significant for its implications in sustainable chemistry and carbon dioxide utilization (Ribeiro et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1H-pyrazol-5-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-6,13H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXULFGZERVPLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)


